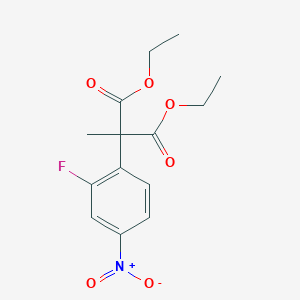
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is an organic compound with the molecular formula C13H14FNO6 It is a derivative of malonic acid and contains both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-fluoro-4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of ester groups.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the effects of fluorine and nitro groups on biological activity.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The presence of fluorine and nitro groups can influence its reactivity and interaction with biological targets. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-chloro-4-nitrophenyl)-2-methylmalonate
- Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate
- Diethyl 2-(2-iodo-4-nitrophenyl)-2-methylmalonate
Uniqueness
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry .
Properties
CAS No. |
88975-08-0 |
|---|---|
Molecular Formula |
C14H16FNO6 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
diethyl 2-[(2-fluoro-4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16FNO6/c1-3-21-13(17)11(14(18)22-4-2)7-9-5-6-10(16(19)20)8-12(9)15/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
NWDGEWOARMVMRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















